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Compound of Interest

Compound Name: (R)-JNJ-31020028

Cat. No.: B1662126 Get Quote

This guide provides an in-depth analysis of the pharmacokinetic profile of (R)-JNJ-31020028, a

selective and brain-penetrant neuropeptide Y (NPY) Y2 receptor antagonist, with a focus on

studies conducted in rat models. The information is intended for researchers, scientists, and

professionals in the field of drug development.

(R)-JNJ-31020028 has been investigated for its potential therapeutic effects, including

antidepressant-like and anxiolytic properties.[1][2] Understanding its pharmacokinetic

properties is crucial for the design and interpretation of preclinical studies. The data presented

here is primarily based on studies of the racemic mixture of JNJ-31020028, as specific

pharmacokinetic data for the (R)-enantiomer is not readily available in the public domain. The

R-isomer is noted to have a slightly higher affinity for the NPY Y2 receptor.[3]

Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of JNJ-31020028 have been determined in rats following oral,

intravenous, and subcutaneous administration. The compound exhibits poor oral bioavailability

but is highly bioavailable when administered subcutaneously.[4][5]

Table 1: Pharmacokinetic Parameters of JNJ-31020028 in Rats
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Parameter Value
Route of
Administration

Dose Reference

Oral

Bioavailability
6% Oral 10 mg/kg [4][5]

Subcutaneous

Bioavailability
100% Subcutaneous 10 mg/kg [4][5]

Cmax 4.35 µM Subcutaneous 10 mg/kg [4][6]

Tmax 0.5 hours Subcutaneous 10 mg/kg [6]

AUCinf 7.91 h·µM Subcutaneous 10 mg/kg [6]

Half-life (t1/2) 0.83 hours Subcutaneous 10 mg/kg [5][6]

Experimental Protocols
A variety of in vitro and in vivo experimental models have been employed to characterize the

pharmacological and pharmacokinetic properties of JNJ-31020028 in rats.

Table 2: Summary of Experimental Designs
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Experiment
Type

Animal Model
Key
Methodologies

Purpose Reference

In Vitro Receptor

Binding
-

Inhibition of PYY

binding in rat

hippocampus

preparations.

To determine the

binding affinity

for the rat Y2

receptor.

[5][7]

In Vitro

Functional Assay

Rat Vas

Deferens

Measurement of

inhibition of

NPY(13-36)-

induced

decreases in

twitch contraction

amplitude.

To assess the

antagonist

activity at the Y2

receptor.

[8]

Ex Vivo Receptor

Occupancy

Sprague-Dawley

Rats

Autoradiography

following

subcutaneous

administration.

To determine the

extent of Y2

receptor binding

in the brain after

systemic

administration.

[5][7]

In Vivo

Microdialysis
Rats

Measurement of

norepinephrine

release in the

hypothalamus.

To investigate

the in vivo

functional

consequences of

Y2 receptor

antagonism.

[5][7]

Behavioral

Studies

Olfactory

Bulbectomized

(OBX) Rats

Forced swim

test, grooming

behavior

analysis.

To evaluate

antidepressant-

like effects.

[1][6]

Anxiety Models

Male Sprague-

Dawley and

Wistar Rats

Elevated plus-

maze following

alcohol

withdrawal.

To assess

anxiolytic-like

properties.

[2]
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Pharmacokinetic

Studies
Rats

Administration

via oral,

intravenous, and

subcutaneous

routes with

subsequent

plasma

concentration

analysis.

To determine key

pharmacokinetic

parameters.

[4]

Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following

diagrams have been generated using the DOT language.

Mechanism of Action: NPY Y2 Receptor Antagonism
(R)-JNJ-31020028 acts as an antagonist at the Neuropeptide Y (NPY) Y2 receptor. The Y2

receptor is a presynaptic autoreceptor that, when activated by NPY, inhibits the release of

neurotransmitters such as norepinephrine.[5][7] By blocking this receptor, (R)-JNJ-31020028
prevents this negative feedback, leading to an increase in neurotransmitter release.

Presynaptic Neuron

Postsynaptic Neuron

Neuropeptide Y
(NPY)

Y2 Receptor
Activates

Norepinephrine
Release

Inhibits

(R)-JNJ-31020028 Blocks

Postsynaptic
Receptors

Activates

Click to download full resolution via product page

Caption: Signaling pathway of (R)-JNJ-31020028 at the NPY Y2 receptor.
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General Workflow for In Vivo Pharmacokinetic Studies in
Rats
The following diagram illustrates a generalized workflow for conducting in vivo pharmacokinetic

studies of (R)-JNJ-31020028 in a rat model.
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Caption: Generalized experimental workflow for pharmacokinetic studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1662126?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/23103057/
https://pubmed.ncbi.nlm.nih.gov/23103057/
https://pubmed.ncbi.nlm.nih.gov/23103057/
https://pubmed.ncbi.nlm.nih.gov/21145691/
https://pubmed.ncbi.nlm.nih.gov/21145691/
https://pubmed.ncbi.nlm.nih.gov/21145691/
https://www.researchgate.net/publication/51534242_The_discovery_and_synthesis_of_JNJ_31020028_a_small_molecule_antagonist_of_the_Neuropeptide_Y_Y-2_receptor?_tp=eyJjb250ZXh0Ijp7InBhZ2UiOiJzY2llbnRpZmljQ29udHJpYnV0aW9ucyIsInByZXZpb3VzUGFnZSI6bnVsbCwic3ViUGFnZSI6bnVsbH19
https://www.selleckchem.com/products/jnj-31020028.html
https://www.researchgate.net/publication/40046227_In_vitro_and_in_vivo_characterization_of_JNJ-31020028_N-4-4-2-diethylamino-2-oxo-1-phenylethylpiperazin-1-yl-3-fluorophenyl-2-pyridin-3-ylbenzamide_a_selective_brain_penetrant_small_molecule_antagonis
https://www.medchemexpress.com/r-jnj-31020028.html
https://pubmed.ncbi.nlm.nih.gov/19953226/
https://pubmed.ncbi.nlm.nih.gov/19953226/
https://pubmed.ncbi.nlm.nih.gov/19953226/
https://pubmed.ncbi.nlm.nih.gov/19953226/
https://interpriseusa.com/product/jnj-31020028-1-mg/
https://www.benchchem.com/product/b1662126#pharmacokinetics-of-r-jnj-31020028-in-rats
https://www.benchchem.com/product/b1662126#pharmacokinetics-of-r-jnj-31020028-in-rats
https://www.benchchem.com/product/b1662126#pharmacokinetics-of-r-jnj-31020028-in-rats
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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